1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
Description
1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, a tetrazole ring, and a urea moiety
Properties
IUPAC Name |
1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O2/c1-6(2)17-5-7(3-8(17)18)4-11-10(19)12-9-13-15-16-14-9/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMFCVBIATXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CNC(=O)NC2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidinone ring can be formed through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling with Urea: The final step involves coupling the pyrrolidinone-tetrazole intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as drug candidates. The presence of the pyrrolidinone and tetrazole rings suggests possible applications in the development of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-oxo-1-methylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
- 1-[(5-oxo-1-ethylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
- 1-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea
Uniqueness
The uniqueness of 1-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)methyl]-3-(2H-tetrazol-5-yl)urea lies in its specific substituents and the resulting chemical properties. The presence of the propan-2-yl group may confer distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
